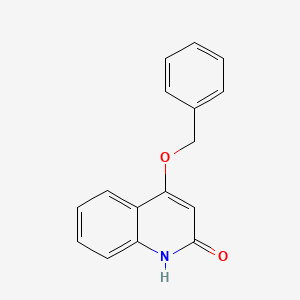

4-(benzyloxy)quinolin-2(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-10-15(13-8-4-5-9-14(13)17-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOGRLJYZYXAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366707 | |

| Record name | 4-(benzyloxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20886-09-3 | |

| Record name | 4-(benzyloxy)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 4 Benzyloxy Quinolin 2 1h One

Methodologies for Constructing the Quinolin-2(1H)-one Core

The formation of the fundamental quinolin-2(1H)-one ring system is the initial critical step. Various synthetic routes have been developed to achieve this, often starting from readily available anilines or related precursors.

One of the most classical and widely adopted methods is the Camps cyclization . This reaction typically involves the base-catalyzed cyclization of an N-acyl-ortho-aminoacetophenone. The mechanism proceeds through the deprotonation of the methylene (B1212753) group of the amide, followed by an intramolecular attack on the ketone's carbonyl group and subsequent elimination to form the quinolin-2-one ring. mdpi.com

Another prominent strategy is the Gould-Jacobs reaction , which involves the thermal cyclization of an aniline (B41778) derivative with diethyl ethoxymethylidenemalonate. mdpi.com This process first forms an intermediate diester, which upon heating, cyclizes to a 4-hydroxy-3-ethoxycarbonylquinoline. Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-one, which can be a precursor to the 2-one isomer through various transformations. mdpi.com

Palladium-catalyzed reactions have also emerged as powerful tools for quinolin-2-one synthesis. For instance, a palladium-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process using simple anilines as substrates provides an efficient route to quinolinone derivatives. nih.gov Additionally, intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride (B1165640) offers a mild method for producing polysubstituted quinolin-2(1H)-ones. organic-chemistry.org

Regioselective Introduction of the 4-Benzyloxy Substituent

Once the quinolin-2(1H)-one core is established, or its precursor 4-hydroxyquinolin-2(1H)-one is in hand, the next crucial step is the regioselective introduction of the benzyloxy group at the C4 position. This is typically achieved through O-alkylation.

Alkylation Approaches for Oxygen Functionalization

The most direct method for synthesizing 4-(benzyloxy)quinolin-2(1H)-one is the O-alkylation of 4-hydroxyquinolin-2(1H)-one. This reaction involves treating the 4-hydroxy precursor with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base.

Commonly used bases include potassium carbonate (K₂CO₃) and silver carbonate (Ag₂CO₃). arabjchem.org The choice of solvent can influence the reaction outcome, with acetone (B3395972) and dimethylformamide (DMF) being frequently employed. arabjchem.org The reaction of 4-hydroxy-2(1H)-quinolone with benzyl chlorides in acetone or DMF leads to the formation of 4-(benzyloxy)quinolin-2(1H)-ones. arabjchem.org The regioselectivity of this alkylation is generally high, favoring O-alkylation over N-alkylation due to the higher acidity of the 4-hydroxy group compared to the N-H proton.

| Starting Material | Reagent | Base | Solvent | Product | Yield |

| 4-Hydroxyquinolin-2(1H)-one | Benzyl bromide | K₂CO₃ | Acetone | This compound | Good |

| 4-Hydroxyquinolin-2(1H)-one | Benzyl chloride | Ag₂CO₃ | Benzene (B151609) | This compound | Moderate to Excellent arabjchem.org |

| 4-Hydroxyquinolin-2(1H)-one | Benzyl halides | KOBu-t | Anhydrous | N-alkylated 4-benzyloxy-2(1H)-pyridone | Not specified sigmaaldrich.com |

Nucleophilic and Electrophilic Substitution Pathways

Nucleophilic substitution reactions provide an alternative pathway. For instance, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been achieved through a second-order nucleophilic substitution (SN2) reaction between 4-cyanophenol and benzyl bromides, followed by several steps including a final nucleophilic aromatic substitution. nih.gov While not a direct synthesis of the target compound, this illustrates the utility of nucleophilic substitution in building related structures.

Electrophilic substitution on a pre-formed quinolin-2-one ring is less common for introducing the benzyloxy group directly, as it would typically require activation of the 4-position. However, related transformations, such as the introduction of other functional groups that can later be converted to a benzyloxy group, are conceivable.

Advanced Synthetic Protocols for this compound Derivatives

Modern synthetic methodologies have been applied to streamline the synthesis of this compound and its derivatives, offering advantages in terms of efficiency, reaction time, and environmental impact.

Multicomponent Reaction Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While a direct MCR for this compound is not prominently reported, MCRs are used to construct the quinolinone core, which can then be functionalized. For example, a three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation has been used to synthesize 2-substituted quinolines. researchgate.net Another approach involves a Ugi four-component reaction (Ugi-4CR) to rapidly generate diverse polycyclic quinazolinones. nih.gov

Microwave-Assisted and Ultrasonication-Mediated Methods

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of quinolinone derivatives. nih.govtechnologynetworks.com For instance, the cyclization step in the synthesis of 4-hydroxy-2(1H)-quinolone can be optimized under microwave irradiation. technologynetworks.commdpi.com Microwave heating provides efficient and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govumich.edu

Ultrasonication is another energy-efficient technique that has been successfully employed in quinoline (B57606) synthesis. Ultrasound irradiation can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. This has been applied to the synthesis of quinoline and isoquinolone derivatives, resulting in shorter reaction times and easier work-up. tandfonline.comnih.gov Ultrasound has also been used to promote the condensation reaction of isatin (B1672199) with ketones to form quinolines in aqueous media, highlighting a green chemistry approach. nih.gov

| Method | Reactants | Conditions | Product | Advantages |

| Microwave-Assisted | Aniline, Malonic acid, PPA | 400 W, 2x20 min | 4-Hydroxyquinolin-2(1H)-one | Rapid, High Yield psu.edu |

| Microwave-Assisted | N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines, Amines | CH₃CN/HOAc, 160°C, 10 min | 4-Aminoquinazoline derivatives | Efficient, High Yield nih.gov |

| Ultrasonication | Quinolinium salts, Potassium tert-butylate | tert-butanol | Quinolones | Shorter reaction times, easier work-up tandfonline.com |

| Ultrasonication | Isatin, Ketones, Basic ionic liquid | Aqueous media, Room temp. | Quinolines | Green method, Milder conditions, Higher yields nih.gov |

Sustainable and Green Chemistry Applications in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of quinolinone derivatives, these principles are being applied to develop more environmentally friendly and efficient methods.

Recent research has explored the use of renewable resources and energy-efficient techniques for the synthesis of related heterocyclic compounds. For instance, concentrated solar radiation (CSR) has been utilized as a clean energy source for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds structurally related to quinolinones. nih.gov This method, which employs lemon juice as a natural and biodegradable catalyst, has shown high product yields in short reaction times, highlighting the potential of solar energy in organic synthesis. nih.gov Such approaches offer a viable alternative to conventional heating methods that often rely on fossil fuels and toxic reagents. mdpi.comnih.gov

Another green approach involves the use of microwave irradiation, which can significantly accelerate reaction rates and improve yields. clockss.orgmdpi.com For example, a one-pot, three-component reaction of aromatic aldehydes, an aromatic amine, and Meldrum's acid under microwave irradiation has been developed for the efficient synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives. clockss.org This method boasts operational simplicity and fast reaction rates, making it an attractive process for creating libraries of compounds for drug discovery. clockss.org

Furthermore, the use of ionic liquids as recyclable reaction media and catalysts is another promising green chemistry strategy. mdpi.com These non-volatile solvents can lead to cleaner reactions and easier product isolation. The development of tandem and cascade reactions, where multiple synthetic steps are combined into a single operation, also aligns with green chemistry principles by minimizing waste and energy consumption. wisdomlib.org

While specific studies focusing solely on the green synthesis of this compound are not extensively detailed in the provided results, the methodologies applied to similar quinolinone and quinazolinone structures demonstrate a clear trend towards more sustainable synthetic practices in this area of chemistry. mdpi.comnih.govclockss.orgmdpi.com

Post-Synthetic Modifications and Derivatization Reactions

Once the core structure of this compound is synthesized, it can undergo various post-synthetic modifications and derivatization reactions to create a diverse range of analogs with potentially different biological activities. These modifications often target the nitrogen atom of the quinolinone ring, the benzyloxy group, or other positions on the quinoline nucleus.

Alkylation is a common modification. The alkylation of quinolin-2(1H)-one and its derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of a base such as potassium carbonate in DMF can lead to a mixture of N-alkylation and O-alkylation products. researchgate.net The regioselectivity of this reaction can be influenced by the position of substituents on the quinolinone ring. For example, alkylation of 8-substituted quinolin-2(1H)-ones has been shown to yield exclusively O-alkylated products. researchgate.net

Another important class of modifications involves palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing various substituents at specific positions of the quinoline ring. For instance, the Liebeskind–Srogl cross-coupling reaction has been utilized to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov This reaction allows for the introduction of complex heterocyclic moieties at the C3-position, expanding the structural diversity of the quinolinone scaffold. nih.gov Similarly, palladium-catalyzed carbonylation reactions are used to synthesize quinolin-4-ones, employing carbon monoxide as the source of the carbonyl group. mdpi.com

The benzyloxy group itself can be a target for modification. For example, in the synthesis of related N-(4-(benzyloxy)benzyl)-4-aminoquinolines, various substituted benzyl bromides are used to introduce different functional groups on the benzyloxy moiety. nih.gov These substitutions can significantly influence the biological properties of the final compounds. nih.gov

Furthermore, reactions such as bromination can be performed on the quinolinone core. Bromination of 4-hydroxy-2(1H)-quinolone, a precursor to the title compound, with bromine in various acids can lead to the formation of 3-bromo or 3,4-dibromo derivatives. arabjchem.org These halogenated intermediates can then be used in further cross-coupling reactions to introduce a wide range of substituents.

The table below summarizes some of the key post-synthetic modifications and derivatization reactions applicable to the this compound scaffold.

| Reaction Type | Reagents and Conditions | Position of Modification | Outcome | Reference |

| N/O-Alkylation | Alkyl halide (e.g., 2-bromoacetophenone), K₂CO₃, DMF | N1 and/or O2 | Introduction of alkyl groups | researchgate.net |

| Liebeskind–Srogl Cross-Coupling | Heteroaryl thioesters, Pd(OAc)₂, CuI, PPh₃, LiOtBu | C3 | Formation of C-C bond with heteroaryl groups | nih.gov |

| Suzuki Cross-Coupling | Aryl boronic acids, Pd catalyst | C3 (from bromo-derivative) | Formation of C-C bond with aryl groups | nih.gov |

| Bromination | Br₂, formic or acetic acid | C3 | Introduction of a bromine atom | arabjchem.org |

| Nucleophilic Aromatic Substitution | Amines, DIPEA, DMSO, high temperature | C4 (from chloro-derivative) | Introduction of amino substituents | nih.gov |

Analytical Confirmation of this compound and its Analogs

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the characterization of these molecules.

¹H NMR provides information about the chemical environment of each proton in the molecule. For quinolinone derivatives, characteristic signals are observed for the aromatic protons on the quinoline and benzyl rings, as well as for the methylene protons of the benzyloxy group. rsc.orgsemanticscholar.org The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern. For example, in a related 4-methoxy-1H-quinolin-2-one, the C3-H proton appears as a singlet, while the aromatic protons show distinct multiplets. semanticscholar.org

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon (C2) and the carbon bearing the benzyloxy group (C4) are particularly diagnostic. rsc.org

2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range correlations between protons and carbons, which is essential for unambiguously assigning the structure, especially in cases where isomers could be formed. nih.govmdpi.com For instance, ¹H-¹⁵N HMBC can be used to definitively distinguish between C2 and C4 substituted isomers. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized compound. rsc.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) can also be used to determine the lipophilicity of the compounds, which is an important physicochemical property for drug candidates. mdpi.comnih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For quinolin-2-one derivatives, characteristic absorption bands are observed for the N-H and C=O stretching vibrations. arabjchem.org

The table below provides a summary of the analytical techniques used for the confirmation of this compound and its analogs, along with typical observations.

| Analytical Technique | Information Obtained | Typical Observations for Quinolinone Derivatives | Reference |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Signals for aromatic protons, methylene protons of the benzyl group, and quinolinone ring protons. | rsc.orgsemanticscholar.orguncw.edu |

| ¹³C NMR Spectroscopy | Carbon skeleton | Resonances for carbonyl carbon, aromatic carbons, and benzylic carbon. | rsc.orgmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula | Measured m/z value consistent with the calculated molecular formula. | rsc.orgmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity and lipophilicity | A single major peak indicating high purity. | nih.govmdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Functional groups | Characteristic stretching frequencies for C=O and N-H bonds. | arabjchem.org |

Structure Activity Relationship Sar Investigations of 4 Benzyloxy Quinolin 2 1h One Derivatives

Elucidating the Influence of Substitution Patterns on Biological Activity

The biological activity of 4-(benzyloxy)quinolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on both the quinoline (B57606) and benzyloxy rings. nih.govmdpi.com Systematic investigations have revealed that even minor alterations can lead to significant changes in potency and selectivity.

The introduction of a benzyloxy group at the 4-position of the quinolin-2(1H)-one scaffold is a critical determinant of the anticancer activity observed in this class of compounds. nih.gov This specific structural feature has been a focal point of research, aiming to enhance the therapeutic index of quinolone-based agents. researchgate.net The flexibility of the benzyl (B1604629) moiety, linked via an oxygen atom, is thought to allow for optimal positioning within the target's binding site, potentially leading to improved antitumor activity compared to analogues with a direct phenyl-quinoline linkage. nih.gov

Research has demonstrated that substitutions on the benzyl ring of the benzyloxy group significantly impact biological activity. For instance, in a series of compounds tested for antimycobacterial activity, the presence of a chlorine or fluorine atom at the 4-position of the benzene (B151609) ring resulted in more potent molecules. nih.gov Specifically, compounds with a 4-chloro or 4-fluoro substitution on the benzyloxy ring exhibited lower minimum inhibitory concentrations (MICs) than the unsubstituted analogue. nih.gov The addition of a second fluorine atom at the 3-position, however, was found to decrease this inhibitory capacity. nih.gov

In the context of anticancer activity, the substitution pattern on the benzyloxy ring also plays a crucial role. Studies on a series of this compound derivatives revealed that specific substitutions are associated with potent activity against various cancer cell lines. nih.gov For example, a derivative with a 4-trifluoromethoxy substitution on the benzyloxy ring displayed high potency. nih.gov

Modifications to the quinoline ring of this compound derivatives are crucial for optimizing their biological activity. nih.govnih.gov The positions available for substitution, including the nitrogen at position 1 (N1) and carbons at positions 2, 6, 7, and 8 (C2, C6, C7, C8), offer a wide range of possibilities for structural variation. nih.govacs.org

N1 Position: Alkylation at the N1 position of the quinoline ring has been explored to modulate the properties of these compounds. acs.org While specific SAR data for N1-substituted 4-(benzyloxy)quinolin-2(1H)-ones is part of broader quinolone research, the general principle is that the nature of the substituent at this position can influence factors such as solubility, metabolic stability, and target interaction. nih.gov

C2 Position: The C2 position of the quinoline ring also presents an opportunity for structural modification. Studies on related quinoline derivatives have shown that substituents at C2 can influence biological activity. For instance, in a series of 4-aminoquinolines, a methyl group at the C2 position was found to be more favorable for antimycobacterial activity than an ethyl group. nih.gov

C6, C7, and C8 Positions: The carbocyclic part of the quinoline ring, specifically positions C6, C7, and C8, has been a key area for substitution to enhance anticancer potency. nih.gov Research has shown that the introduction of substituents at these positions can significantly impact the antiproliferative activity of this compound derivatives. For example, a methoxy (B1213986) group at the C6 position was found to improve antimycobacterial activity in a related series of quinolines. nih.gov In the context of anticancer agents, specific substitution patterns at C6, C7, and C8 have led to compounds with high potency against various cancer cell lines. nih.gov One of the most potent compounds identified in a study featured a 6,7-dimethoxy substitution pattern on the quinoline ring. nih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of selected this compound derivatives against the COLO 205 cancer cell line, highlighting the impact of substitutions on the quinoline and benzyloxy rings.

| Compound | Quinoline Ring Substitutions (R1, R2, R3) | Benzyloxy Ring Substitutions (R) | IC₅₀ (nM) against COLO 205 |

| 7e | H, H, H | 4-OCF₃ | 150 |

| 8e | 6-OMe, H, H | 4-OCF₃ | 100 |

| 9b | H, 6,7-diOMe, H | 4-Cl | 20 |

| 9c | H, 6,7-diOMe, H | 4-F | 20 |

| 9e | H, 6,7-diOMe, H | 4-OCF₃ | 14 |

| 10c | 6,7-diCl, H, H | 4-F | 90 |

| 10e | 6,7-diCl, H, H | 4-OCF₃ | 50 |

| 11c | H, 7,8-diOMe, H | 4-F | 70 |

| 11e | H, 7,8-diOMe, H | 4-OCF₃ | 40 |

Data sourced from a study on the anticancer activity of novel this compound derivatives. nih.gov

Identification of Key Pharmacophoric Elements for Target Engagement

The biological activity of this compound derivatives is contingent on the specific arrangement of key chemical features, known as pharmacophoric elements, that interact with the biological target. nih.govnih.gov For this class of compounds, the essential pharmacophore includes the quinolin-2(1H)-one core, the benzyloxy group at the 4-position, and various substituents on both ring systems.

The quinolin-2(1H)-one scaffold itself is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net The lactam function within this ring system, along with its aromatic nature, provides sites for hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins. mdpi.com

The benzyloxy group at position 4 is a critical pharmacophoric feature. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the benzyl ring can engage in hydrophobic and aromatic interactions within the binding pocket of the target. The flexibility of the ether linkage allows the benzyl group to adopt a favorable conformation for optimal binding. nih.gov

Substituents on both the quinoline and benzyloxy rings serve as additional pharmacophoric elements that fine-tune the biological activity. For instance, electron-withdrawing groups or hydrogen bond donors/acceptors at specific positions can enhance the binding affinity and selectivity for the target protein. nih.govnih.gov In some quinazolinone derivatives, which share a similar heterocyclic core, the presence of a 4-(benzyloxy) group was found to be important for establishing interactions with the target receptor. mdpi.com

Principles of Rational Design Based on SAR Data

The structure-activity relationship (SAR) data gathered from various studies on this compound derivatives provide a foundation for the rational design of new and more potent analogues. nih.govacs.org The overarching goal is to systematically modify the chemical structure to optimize interactions with the biological target, thereby enhancing therapeutic efficacy and selectivity. google.com

One key principle derived from SAR studies is the importance of the benzyloxy group at the 4-position. nih.gov The flexibility and potential for various interactions make this a crucial element to retain and modify. Rational design strategies often involve exploring a range of substituents on the benzyl ring to probe the binding pocket for additional favorable interactions. For example, introducing small, electron-withdrawing groups like halogens has been shown to be beneficial in some cases. nih.gov

Another important design principle is the strategic substitution on the quinoline ring. SAR data has highlighted that modifications at positions C6, C7, and C8 can significantly influence activity. nih.gov Therefore, a rational approach would involve synthesizing a library of compounds with diverse substituents at these positions to identify the optimal substitution pattern for a given biological target. The use of methoxy groups, for instance, has proven to be a successful strategy in developing potent anticancer agents. nih.gov

Furthermore, the concept of "privileged-substructure-based diversity-oriented synthesis" is a guiding principle. nih.gov This involves using the this compound scaffold as a core and introducing a variety of substituents to create a diverse library of compounds. This approach increases the probability of discovering novel leads with improved biological profiles. The flexibility of the benzyl side chain is a key aspect of this strategy, as it may allow for better target engagement compared to more rigid analogues. nih.gov

Biological and Mechanistic Studies of 4 Benzyloxy Quinolin 2 1h One and Its Analogs

Investigations into Anticancer and Antiproliferative Activities

Inhibition of Cancer Cell Proliferation (In Vitro Models)

Derivatives of 4-(benzyloxy)quinolin-2(1H)-one have demonstrated significant antiproliferative activity against various human cancer cell lines. For instance, the analog 2'-4'-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) showed potent inhibition of HL-60, Hep3B, and H460 cancer cells, with IC₅₀ values in the range of 0.4 to 1.0 μM. nih.gov Another related compound, 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one, exhibited moderate anticancer activity against the COLO205 cell line with an IC₅₀ value of 7.85 μM. nih.gov

Analogs of combretastatin (B1194345) A-4 (CA-4) that incorporate a quinoline (B57606) scaffold have also been a focus of research. nih.gov Certain 2-phenyl-4-quinolones have shown potent cytotoxicity against a panel of six tumor cell lines, including human lung carcinoma (A-549), ileocecal carcinoma (HCT-8), melanoma (RPMI-7951), and epidermoid carcinoma of the nasopharynx (KB), with EC₅₀ values below 1.0 μg/ml. nih.gov

Furthermore, novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been synthesized and evaluated for their antiproliferative effects. Several of these derivatives displayed potent activity against a panel of four cancer cell lines, with GI₅₀ values ranging from 22 nM to 31 nM, which was more potent than the reference compound erlotinib (B232) (GI₅₀ = 33 nM). nih.gov

The table below summarizes the in vitro antiproliferative activities of selected this compound analogs.

| Compound/Analog | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀/EC₅₀) |

| 2'-4'-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | HL-60, Hep3B, H460 | 0.4-1.0 μM (IC₅₀) nih.gov |

| 4-(2′,4′-dimethoxyphenyl)-5,7-dimethoxy quinolin-2(1H)-one | COLO205 | 7.85 μM (IC₅₀) nih.gov |

| 2-phenyl-4-quinolones (compounds 23, 25, 26) | A-549, HCT-8, RPMI-7951, KB, P-388, L1210 | < 1.0 μg/ml (EC₅₀) nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives (3f-j) | Four cancer cell lines | 22-31 nM (GI₅₀) nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The anticancer effects of this compound and its analogs are often linked to the induction of apoptosis and cell cycle arrest. nih.gov For example, the analog 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) was found to induce apoptosis in human ovarian cancer cell lines, as evidenced by morphological changes and DNA fragmentation. nih.gov This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and p53. nih.gov

Furthermore, treatment with these compounds can lead to cell cycle arrest, a critical mechanism for controlling cell proliferation. The compound HPK induced G2/M arrest in cancer cells by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov Similarly, compound 12e also caused G2/M arrest through the modulation of cyclin B1 and cdk1. nih.gov Another analog, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374), promoted the arrest of HL-60 cells in the subG0/G1 phase. nih.gov

The apoptotic process induced by these quinolinone derivatives can involve both the extrinsic and intrinsic pathways. nih.gov Treatment of HL-60 cells with AJ-374 led to an increase in annexin-V positive cells, activation of caspases-8, -9, and -3, dissipation of the mitochondrial membrane potential, and an increase in the FAS protein level. nih.gov The apoptotic effects of certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were demonstrated by their ability to activate caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov

Modulation of Microtubule Dynamics

Several quinolin-2(1H)-one and quinolin-4(1H)-one derivatives have been identified as inhibitors of microtubule formation, a key target in cancer therapy. researchgate.net These compounds can disrupt the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptosis. researchgate.netnih.gov

One analog, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), was a potent inhibitor of tubulin assembly with an IC₅₀ value of 0.77 μM and significantly inhibited colchicine (B1669291) binding. nih.gov Mechanistic studies revealed that this compound caused cell cycle arrest in the G2/M phase and disrupted the formation of microtubules. nih.gov Another series of N-aryl-3,4-dihydroquinoxalin-2(1H)-ones were also identified as tubulin polymerization inhibitors that target the colchicine binding site. nih.gov

The effect on microtubule formation was visually confirmed in studies with the compound 13d, where treated MDA-MB-231 cells showed a clear absence of filamentous microtubules compared to control cells. nih.gov This demonstrates the ability of these compounds to inhibit tubulin polymerization within cancer cells. nih.gov

Role of Intracellular Reactive Oxygen Species in Cytotoxicity

The generation of intracellular reactive oxygen species (ROS) is another mechanism contributing to the cytotoxic effects of some quinolinone derivatives. researchgate.net However, the role of ROS can vary depending on the specific compound.

For instance, the cytotoxicity of the analog AJ-374 was found to be independent of ROS generation. nih.gov In contrast, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) was shown to trigger ROS-dependent caspase 3/7 activation in breast cancer cells. researchgate.net Pretreatment with the ROS inhibitor N-acetylcysteine (NAC) could monitor the viability of cells treated with certain quinoline derivatives, indicating the involvement of ROS. researchgate.net

Interestingly, some 4-quinolone derivatives have been developed as inhibitors of ROS production. nih.gov One such compound, 2-({[4-(3-hydroxy-3-methylbutoxy)pyridin-2-yl]oxy}methyl)-3-methylquinolin-4(1H)-one (25b), inhibited ROS production from human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 140 nM. nih.gov This highlights the diverse roles that the quinolone scaffold can play in modulating cellular redox status. In another study, 4-(benzyloxy)phenol was shown to mediate its effects through the production of ROS. nih.gov

Enzyme Inhibition Profiling

Kinase Enzyme Inhibition (e.g., Receptor Tyrosine Kinases, ERK2)

Quinolin-2(1H)-one derivatives have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.net

Several novel 1,2-bis-quinolinyl-1,4-naphthoquinones were synthesized and evaluated for their inhibitory activity against the MAP Kinase pathway, specifically targeting ERK1/2. nih.gov Compounds 3a, 3b, and 4f were found to inhibit the phosphorylation of ETS-1 by ERK2 in a dose-dependent manner, with compound 4f showing the highest potency through an ATP-competitive mechanism. nih.gov The ERK/MAPK pathway is a critical pathway for cell proliferation, and its frequent activation in many tumors makes it an attractive therapeutic target.

In addition to the MAPK pathway, quinolinone derivatives have been designed to target other kinases. For example, a series of N-phenyl 4-hydroxy-2-quinolone-3-carboxamides were identified as selective inhibitors of the mutant H1047R phosphoinositide-3-kinase (PI3Kα). nih.gov Furthermore, N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been discovered as novel inhibitors of AXL kinase, a receptor tyrosine kinase involved in cancer progression. nih.gov

The table below presents data on the kinase inhibitory activity of selected quinolinone analogs.

| Compound/Analog | Target Kinase | Activity/Mechanism |

| Compounds 3a, 3b, 4f (1,2-bis-quinolinyl-1,4-naphthoquinones) | ERK2 | Dose-dependent inhibition of ETS-1 phosphorylation; 4f showed highest potency with ATP-competitive inhibition. nih.gov |

| N-phenyl 4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (mutant H1047R) | Selective inhibitors. nih.gov |

| N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides | AXL kinase | Low nanomolar inhibitors. nih.gov |

Coagulation Cascade Enzyme Inhibition (e.g., Factor Xa, Factor XIa)

The coagulation cascade, a series of enzymatic activations, is crucial for blood clot formation. Key enzymes in this pathway, such as Factor Xa (FXa) and Factor XIa (FXIa), are prominent targets for anticoagulant therapies to prevent and treat thrombotic disorders. Derivatives of the quinolinone scaffold have shown promise as inhibitors of these critical coagulation factors.

Research into pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives, which share a core structural similarity, has identified compounds with significant inhibitory activity against both FXa and FXIa. In one study, docking-guided synthesis led to the creation of nine new derivatives. In vitro testing of these compounds revealed that four of them could inhibit both FXa and FXIa, while three were selective inhibitors of FXIa. The most potent inhibitor of FXa demonstrated an IC50 value of 3.68 μM, and the best FXIa inhibitor had an IC50 of 2 μM.

Further investigations into new hybrid tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones also yielded promising results. Out of 24 newly designed derivatives, in vitro testing showed that eight compounds inhibited both FXa and FXIa, with two being selective for FXa and another two for FXIa. These findings underscore the potential of the broader quinolinone class of compounds in the development of novel anticoagulants. The inhibition of FXI/FXIa is a particularly attractive strategy as it may offer a safer anticoagulant profile with a reduced risk of bleeding compared to traditional anticoagulants.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are critical in the metabolism of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576). They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The quinolinone structure has been explored for its potential to inhibit these enzymes.

For instance, 1-methyl-2-undecyl-4(1H)-quinolone, a compound isolated from Evodia rutaecarpa, demonstrated selective and irreversible inhibition of MAO-B with an IC50 value of 15.3 µM. Kinetic analysis revealed that this compound acts as a competitive inhibitor with a Ki value of 9.91 µM. In contrast, it did not show inhibitory activity against MAO-A.

Other related structures have also been investigated. 1,4-benzoquinone, for example, was found to be a potent, reversible, and competitive inhibitor of MAO-A, with a Ki value of 9.62 +/- 0.35 microM. It was less effective against MAO-B, where it acted as a non-competitive inhibitor. Conversely, quinolinic acid has been identified as a selective and reversible competitive inhibitor of MAO-B. These studies highlight the potential for developing selective MAO inhibitors based on the quinoline and related quinone scaffolds.

Antiviral Enzyme Inhibition (e.g., HIV-1 Ribonuclease H, Reverse Transcriptase)

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a key target for antiretroviral therapy. This enzyme has two main functions: a DNA polymerase activity and a ribonuclease H (RNase H) activity, both of which are essential for viral replication. The quinolinone scaffold has been a fruitful starting point for the design of inhibitors targeting both of these enzymatic functions.

Numerous quinolinonyl non-diketo acid derivatives have been synthesized and evaluated as inhibitors of HIV-1 RNase H. Many of these compounds have shown activity in the micromolar range, with some of the most potent derivatives exhibiting IC50 values around 1.5 μM. Docking studies have suggested that these inhibitors function by chelating the Mg2+ ions in the RNase H active site.

Receptor Binding and Modulation Studies

N-Methyl-D-aspartate (NMDA) Receptor Antagonism

N-Methyl-D-aspartate (NMDA) receptors are critical players in synaptic plasticity, learning, and memory. nih.gov However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. nih.gov Consequently, NMDA receptor antagonists have been a focus of drug development. drugbank.comvirginia.edu

Research has shown that certain quinoline derivatives can act as NMDA receptor antagonists. Kynurenic acid, a metabolite of tryptophan with a quinoline core, was one of the first endogenous antagonists identified, although it is non-selective. nih.gov This discovery spurred the development of more potent and selective analogs. For instance, 5,7-dichlorokynurenic acid and other halogenated derivatives have demonstrated significantly enhanced antagonist activity at the glycine (B1666218) binding site of the NMDA receptor. nih.govrndsystems.com

Furthermore, studies have highlighted the differential effects of various NMDA receptor antagonists. For example, 7-chlorokynurenate, a chlorinated analog, has shown different potencies against NMDA- and quinolinic acid-induced neurotoxicity, suggesting that it may interact with distinct subtypes of the NMDA receptor. nih.gov This highlights the potential for developing highly specific quinoline-based NMDA receptor modulators for targeted therapeutic interventions.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play essential roles in lipid and glucose metabolism. nih.gov The PPARα isoform is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation is known to lower triglycerides and regulate energy homeostasis. nih.govmdpi.com

The quinoline scaffold has been identified as a promising pharmacophore for the development of PPARα agonists. While the simple substitution of certain moieties in known PPAR agonists with a quinoline ring can lead to a loss of activity, further structural modifications can restore and even enhance PPARα agonism. nih.govresearchgate.net Specifically, α-substitution with alkyl groups on quinoline-based derivatives of pirinixic acid has been shown to result in potent dual PPARα/γ agonists. nih.gov

Recent research has focused on developing isoform-selective PPARα agonists to minimize off-target effects. nih.gov A notable chemotype, 4-benzyloxy-benzylamino quinolines, has emerged from these efforts. nih.gov Deconstruction of a rigid quinoline core into a more flexible scaffold has led to the identification of potent and selective PPARα agonists, demonstrating the tunability of the quinoline structure for achieving desired pharmacological profiles. nih.govnih.gov

Serotonin-Dopamine Receptor Interactions

The interplay between serotonin and dopamine receptor systems is fundamental to the regulation of mood, cognition, and motor control. Dysregulation of these systems is implicated in various neuropsychiatric disorders. Consequently, compounds that can modulate these receptors are of significant therapeutic interest.

Quinoline and its derivatives have been investigated for their interactions with both serotonin and dopamine receptors. For instance, certain isoquinolinone derivatives have been synthesized and shown to possess high affinity for dopamine D2 and multiple serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. researchgate.net These multi-target agents have shown promise in preclinical models of psychosis. researchgate.net

Furthermore, the synthesis of quinolin(di)one and benzazepin(di)one derivatives has yielded potent and selective dopamine D3 receptor antagonists. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for designing novel ligands with specific receptor interaction profiles. nih.gov The ability to fine-tune the quinoline scaffold allows for the development of compounds with tailored affinities for different serotonin and dopamine receptor subtypes, offering the potential for more precise therapeutic interventions.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that is ubiquitously expressed and involved in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.gov Its dysregulation has been linked to several diseases, most notably Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles. nih.gov

The quinoline nucleus has been successfully utilized as a scaffold for the development of potent GSK-3β inhibitors. ajol.inforesearchgate.net Several substituted quinoline molecules have been shown to inhibit GSK-3β in the nanomolar range, demonstrating high selectivity over other kinases like protein kinase C (PKC). nih.gov For example, a specific quinoline derivative, compound 3, and its C6-hydroxyl analog, compound 10, exhibited IC50 values of 35 nM and 158 nM against GSK-3β, respectively. nih.gov

Recent efforts have focused on pharmacophore-based design to discover novel quinolin-2-one derivatives as GSK-3β inhibitors. nih.gov This approach has led to the identification of compounds with potent inhibitory activity and the ability to reduce tau hyperphosphorylation in cellular models. nih.gov Furthermore, in silico and in vitro studies of other quinoline analogs have confirmed their potential to modulate GSK-3β activity, highlighting the promise of this chemical class for the development of therapeutics targeting GSK-3β-related pathologies. nih.govnih.gov

Antimicrobial and Antiviral Activity Assessments

The quinoline scaffold is a well-established pharmacophore in the realm of antimicrobial agents. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria and fungi. nih.govnih.govnih.govnih.gov

Antibacterial Spectrum and Efficacy

Quinolone antibiotics, which contain a 4-quinolone bicyclic core, are broad-spectrum agents active against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruptions in DNA replication and repair. nih.gov

Numerous studies have explored the antibacterial potential of various quinoline derivatives. For instance, quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds from this class exhibited minimum inhibitory concentrations (MICs) as low as 0.75 μg/mL against MRSA. nih.gov

Furthermore, hybridization of the quinoline moiety with other heterocyclic systems, such as pyrazole (B372694) and imidazole, has yielded compounds with notable antibacterial effects. nih.gov Modifications at different positions of the quinoline ring, as well as the nature of the substituents, have been shown to significantly influence the antibacterial spectrum and potency. nih.govfrontiersin.orgmdpi.com For example, the presence of a chlorine or bromine atom at the 6-position of certain N-(4-(benzyloxy)benzyl)-4-aminoquinolines enhanced their activity against Mycobacterium tuberculosis. nih.gov

Below is a table summarizing the antibacterial activity of selected quinoline derivatives.

| Compound Type | Bacterial Strain(s) | Activity (MIC) | Reference |

| Quinolone Antibiotics | Gram-positive & Gram-negative | Broad-spectrum | nih.gov |

| Quinoline-2-one derivatives | MRSA, MRSE, VRE | 0.75 - 2.50 µg/mL | nih.gov |

| N-(4-(Benzyloxy)benzyl)-4-aminoquinolines | M. tuberculosis H37Rv | 2.7 - 5.8 µM | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | S. aureus, M. tuberculosis | 2 - 50 mg/L | nih.gov |

| Quinazolin-4(3H)-one derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | Moderate to good | frontiersin.org |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive & Gram-negative | Superior among synthesized compounds | frontiersin.org |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Pronounced antimicrobial activity | eco-vector.com |

Antifungal Spectrum and Efficacy

In addition to their antibacterial properties, quinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govnih.govnih.gov The versatility of the quinoline nucleus allows for structural modifications that can lead to potent and selective antifungal agents. nih.gov

Studies have shown that different substitution patterns on the quinoline ring can result in selective activity against either yeasts or filamentous fungi. nih.gov For example, certain quinoline derivatives with modifications at the C-2, C-4, and C-6 positions exhibited MICs in the range of 12.5–50 μg/mL against various fungal strains. nih.gov

Quinolin-2(1H)-one derivatives have also been investigated as potential fungicides, with some analogs showing promising activity. researchgate.net Similarly, quinazolinone derivatives, which contain a quinazoline (B50416) core structurally related to quinoline, have displayed inhibitory effects against several plant pathogenic fungi. mdpi.commdpi.comresearchgate.net The introduction of specific substituents, such as a cyano group or chlorine atoms, has been shown to influence the antifungal spectrum of these compounds. mdpi.com

The table below provides an overview of the antifungal activity of various quinoline and quinazolinone derivatives.

| Compound Type | Fungal Strain(s) | Activity (MIC/EC50) | Reference |

| Quinoline derivatives | Yeasts (e.g., Candida spp.) & Filamentous fungi | 12.5 - 50 µg/mL | nih.gov |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans, Candida spp., Aspergillus spp. | 15.6 - 62.5 µg/mL | nih.gov |

| Quinazolinone derivatives | Rhizoctonia solani, Fusarium verticillioides, Colletotrichum fructicola | Moderate inhibition | mdpi.com |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Sclerotinia sclerotiorum, Botrytis cinerea | EC50: 0.50 - 0.52 µg/mL | acs.org |

| 6-bromo-3-propylquinazolin-4-one | F. oxysporum, Valsa mali, Gibberella zeae | Strong in vitro activity | mdpi.com |

| Quinolinone tethered 1,3,5-triazine (B166579) derivatives | Aspergillus niger, Candida albicans | Zone of inhibition observed | icm.edu.pl |

Antiviral Efficacy (e.g., Hepatitis B Virus, Human Immunodeficiency Virus)

Quinolone derivatives have been a significant area of research in the development of antiviral agents, with studies exploring their efficacy against various viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

Human Immunodeficiency Virus (HIV):

A number of quinolin-2-one and 4-oxoquinoline analogs have been synthesized and evaluated for their inhibitory activities against HIV-1. Based on the established pharmacophore of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of 4-substituted quinolin-2-one derivatives were designed. In these designs, the cyclopropylethynyloxy moiety of previous compounds was replaced with a hydrophobic aromatic ring with the expectation of retained or improved inhibitory activity against HIV-1 RT. nih.gov The linker between the hydrophobic phenyl group and the quinolin-2-one scaffold included oxygen, sulfur, sulfinyl, or sulfonyl units. nih.gov Certain analogs, specifically 4a2 and 4d2 , demonstrated significant inhibitory activities with IC₅₀ values of 0.21 μM and 0.15 μM, respectively. nih.gov Docking studies suggested that these compounds interact with the allosteric pocket of HIV-1 RT in a manner similar to the known NNRTI efavirenz. nih.gov

Furthermore, quinolinonyl non-diketo acid derivatives have been investigated as inhibitors of both the ribonuclease H (RH) and polymerase functions of HIV-1 reverse transcriptase. acs.org Many of these newly designed quinolinones showed activity against RH, with several compounds exhibiting IC₅₀ values in the low micromolar range. unica.it Notably, the ester 5o and its corresponding acid 4o , which feature a methylnapht-1-yl group at position 6 of the quinolinonyl ring, were the most potent compounds in this series, with IC₅₀ values of approximately 1.5 μM. acs.orgunica.it The strategic placement of substituents was found to be crucial; for instance, regioisomers with a methylnapht-2-yl group showed a significant decrease in activity. acs.orgunica.it

Another class of compounds, 4-oxoquinolines, has been identified as a novel chemical class of anti-HIV-1 agents. researchgate.netnih.gov These compounds, while structurally similar to the integrase strand transfer inhibitor (INSTI) elvitegravir, lack the critical 3-carboxylate moiety required for the typical INSTI diketo motif and show no detectable INSTI activity. researchgate.netnih.gov Despite this, they exhibit potent anti-HIV-1 activity with EC₅₀ values below 0.1 μM and high selectivity indexes. researchgate.netnih.gov Importantly, these 4-oxoquinoline derivatives did not show cross-resistance with various drug-resistant HIV-1 strains. nih.gov Time-of-addition experiments indicated that their antiviral activity is maintained even after the viral integration stage. researchgate.netnih.gov

Hepatitis B Virus (HBV):

The development of nucleoside and nucleotide analogs has been a cornerstone of chronic hepatitis B therapy. nih.gov These agents act by inhibiting the HBV polymerase, thereby reducing viral replication. nih.gov While specific studies focusing solely on this compound for HBV were not prominent in the reviewed literature, the broader class of quinoline derivatives and nucleoside analogs shows the potential for this scaffold in anti-HBV drug discovery. For instance, certain nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) are effective against both HIV-1 and HBV. nih.gov However, the emergence of drug-resistant strains is a significant challenge. nih.govgoogle.comgoogle.com Adefovir dipivoxil, a nucleotide analog, has shown clinical activity against both wild-type and lamivudine-resistant HBV strains. google.comgoogle.com This highlights the ongoing need for novel antiviral agents, and the quinoline scaffold remains a promising starting point for the development of new anti-HBV compounds. nih.gov

Cellular and Biochemical Interaction Assays

Cell-Based Viability and Proliferation Assays (e.g., MTT, XTT)

Cell-based viability and proliferation assays are fundamental tools for evaluating the cytotoxic effects of novel compounds and determining their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability. nih.govnih.govfn-test.comthermofisher.com In this assay, the tetrazolium ring of the yellow MTT reagent is reduced by intracellular NAD(P)H-oxidoreductases in metabolically active cells to form a purple formazan (B1609692) product. fn-test.com The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of living cells. promega.kr

In the context of evaluating analogs of this compound, the MTT assay has been employed to assess their selectivity. For example, after identifying N-(4-(benzyloxy)benzyl)-4-aminoquinolines with potent antimycobacterial activity, their selectivity was evaluated against Vero and HepG2 mammalian cell lines using the MTT assay. nih.gov The results indicated that the most effective compounds did not significantly alter the viability of these cell lines at concentrations similar to their minimum inhibitory concentrations against M. tuberculosis, suggesting a degree of selectivity for the bacillus. nih.gov

The XTT assay, another tetrazolium-based assay, offers an alternative to the MTT assay. Like MTT, it measures the metabolic activity of viable cells. A related assay, the CellTiter 96® AQueous One Solution Cell Proliferation Assay, utilizes a tetrazolium compound (MTS) that, upon reduction, forms a formazan product soluble in the cell culture medium, simplifying the procedure by eliminating a solubilization step. promega.kr These assays are crucial for determining the cytotoxicity of potential therapeutic agents and ensuring they have a suitable safety profile for further development. nih.gov

Protein-Ligand Binding Analysis

Understanding the interaction between a compound and its protein target is crucial for elucidating its mechanism of action and for structure-based drug design. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein's active site.

In the study of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which show high affinity for sigma (σ) receptors, molecular docking was used to model the interaction with the human σ₁ receptor (hσ₁R). nih.gov The binding pocket was characterized as being primarily hydrophobic, with key residues such as Tyr103 and Glu172 forming a "binding dyad" to anchor the ligand. nih.gov The docking studies showed that the pyridine (B92270) ring of the ligand establishes π-alkyl interactions with hydrophobic residues, while a hydrogen bond is formed between an NH group and Glu172. nih.gov

Similarly, for quinolinic acid, an excitotoxin implicated in neuroinflammatory diseases, molecular docking was employed to investigate its binding to the excitatory amino acid transporter 3 (EAAT3). nih.gov These computational analyses help to rationalize the observed biological activities and guide the synthesis of more potent and selective analogs.

Cellular Uptake and Localization Studies

Investigating the cellular uptake and subcellular localization of a compound is essential for understanding its bioavailability and mechanism of action at the cellular level. Studies on quinolinic acid have utilized radiolabeled compounds to quantify its uptake into primary human neurons. By using [³H]QUIN, researchers were able to determine the functionality and kinetics of its transport. nih.gov The study revealed a high-affinity transport system for quinolinic acid uptake, which was found to be temperature-dependent. nih.gov Furthermore, the study indicated that quinolinic acid is metabolized within lysosomes. nih.gov Such studies are critical for determining if a compound can reach its intracellular target in sufficient concentrations to exert its biological effect.

Advanced Staining and Imaging Techniques (e.g., Hoechst 33258, Annexin V-FITC/PI)

Advanced staining and imaging techniques are invaluable for visualizing cellular processes such as apoptosis (programmed cell death) induced by chemical compounds.

Hoechst 33258 Staining:

Hoechst 33258 is a cell-permeable, blue-fluorescent dye that binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. lumiprobe.combiomol.comaatbio.comrndsystems.com It is commonly used to stain the nuclei of both living and fixed cells and is particularly useful for identifying the condensed, pyknotic nuclei characteristic of apoptotic cells. lumiprobe.combiomol.commybiosource.com The fluorescence of Hoechst 33258 is significantly enhanced upon binding to DNA. lumiprobe.com

Annexin V-FITC/PI Double Staining:

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry or fluorescence microscopy. fn-test.combiolegend.combdbiosciences.comelabscience.com This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. bdbiosciences.comnih.gov

The principle of the assay relies on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.com Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC (fluorescein isothiocyanate), it can label early apoptotic cells. fn-test.combdbiosciences.com

Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live cells. fn-test.combiolegend.com It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it binds to DNA. fn-test.com

Therefore, in a typical experiment:

Viable cells are negative for both Annexin V-FITC and PI. bdbiosciences.com

Early apoptotic cells are positive for Annexin V-FITC and negative for PI. fn-test.com

Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI. fn-test.combdbiosciences.com

This dual staining method allows for the quantitative assessment of apoptosis induction by compounds like the analogs of this compound. For instance, in studies of other anticancer agents, a dose-dependent increase in the fraction of apoptotic cells, as measured by Annexin V-FITC/PI staining, has been demonstrated. nih.gov

Computational and Chemoinformatics Approaches in 4 Benzyloxy Quinolin 2 1h One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the quinolin-2(1H)-one core, docking studies have been instrumental in understanding their binding modes and identifying key interactions with amino acid residues within the active sites of various enzymes and receptors.

Research on related 4-hydroxy-2-quinolinone derivatives has shown their potential as lipoxygenase (LOX) inhibitors. nih.gov Molecular docking simulations revealed that the most active compounds bind to an alternative binding site on the LOX enzyme, distinct from the catalytic iron center. nih.gov This binding is stabilized by a network of interactions, providing a structural basis for their inhibitory activity.

In the context of anticancer research, derivatives have been docked into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain (PDB ID: 1M17). nih.govresearchgate.net These studies successfully identified crucial hydrogen bonding interactions between the quinolinone scaffold and key residues like Cys919, Glu885, and Asp1046. nih.govnih.gov For instance, a particularly potent thiazolidin-4-one derivative of 4-hydroxy-2-oxoquinoline showed a high MolDock score of -137.813, surpassing the score of the standard drug Imatinib (-119.354), indicating a strong binding affinity. nih.govresearchgate.net Similarly, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives were shown to form hydrogen bonds with Cys919 in the hinge region and with Glu885 and Asp1046 in the gate area of VEGFR-2, explaining their potent inhibitory activity. nih.gov

These analyses of ligand-protein interactions are crucial for structure-based drug design, allowing for the rational modification of the 4-(benzyloxy)quinolin-2(1H)-one structure to enhance binding affinity and selectivity for a desired biological target.

| Quinolinone Derivative Class | Protein Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 4-Hydroxy-2-quinolinone carboxamides | Soybean Lipoxygenase (LOX) | Binding at an alternative binding site, similar binding mode to the reference compound NDGA. | nih.gov |

| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivatives | EGFR Tyrosine Kinase (1M17) | Well-conserved hydrogen bonding with active pocket residues. Compound IVg showed the highest MolDock score (-137.813). | nih.govresearchgate.net |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2 (4ASD) | Hydrogen bonding with Cys919 (hinge region) and with Glu885 and Asp1046 (gate area), similar to Sorafenib. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors, QSAR helps in predicting the activity of new, unsynthesized molecules and in understanding the structural requirements for a specific biological response.

For the broader class of quinolone compounds, QSAR models have been successfully developed to predict various biological activities. pku.edu.cnnih.gov One study established a QSAR model for the genotoxic potential of quinolone antibacterials. pku.edu.cnnih.gov The model revealed that the genotoxicity is significantly dependent on the hydrophobicity of the molecules (described by the octanol-water partition coefficient, logP) and the energy of the Highest Occupied Molecular Orbital (E-HOMO). pku.edu.cnnih.gov The effects of the Lowest Unoccupied Molecular Orbital (E-LUMO) were found to be less identifiable. nih.gov

| Compound Class | Predicted Activity | Key Molecular Descriptors in QSAR Model | Statistical Significance (r²) | Reference |

|---|---|---|---|---|

| Quinolone antibacterials | Genotoxic potential | logP (hydrophobicity), E-HOMO (electronic) | Not specified in abstract | pku.edu.cnnih.gov |

| 4-Quinolone derivatives | GABA(A) receptor affinity | Ovality, Szeged index (shape), Molecular Energy | 0.87 - 0.93 | nih.gov |

Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. A key component of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and its ability to interact with biological targets. youtube.comyoutube.com

DFT studies on quinolin-2-one derivatives provide valuable information. For example, calculations on benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate determined the HOMO-LUMO energy gap to be 4.0319 eV. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The analysis showed that both the HOMO and LUMO are localized over the entire quinolinone system, indicating the regions susceptible to electrophilic and nucleophilic attack. nih.gov

In a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, a related structure, DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain the optimized molecular structure and global reactivity descriptors. acadpubl.euresearchgate.net The HOMO and LUMO energies are used to calculate properties like electronegativity, hardness, and the electrophilicity index, which help in predicting the molecule's reactive behavior. acadpubl.euresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually identifies the electron-rich (negative potential, potential sites for electrophilic attack) and electron-poor (positive potential, potential sites for nucleophilic attack) regions of the molecule. acadpubl.eu

| Compound | DFT Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) | Reference |

|---|---|---|---|---|---|

| Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | B3LYP/6-311G(d,p) | -6.3166 eV | -2.2847 eV | 4.0319 eV | nih.gov |

| Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | B3LYP/6-311G(d,p) | -0.22932 a.u. (~ -6.24 eV) | -0.07709 a.u. (~ -2.10 eV) | 0.15223 a.u. (~ 4.14 eV) | nih.gov |

Molecular Dynamics Simulations (Implicitly related to interaction studies)

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is crucial for assessing the stability of the docked conformation, understanding the flexibility of the protein's active site, and observing the dynamic behavior of the ligand within the binding pocket.

In research involving related complex heterocyclic systems like pyrazolo[4,3-c]quinolines with benzyloxy substituents, computer-aided conformational analysis based on molecular dynamics simulations has been employed. nih.gov These simulations help to understand how the molecule adapts its shape to fit within the binding site of a receptor, such as the benzodiazepine (B76468) receptor (BZR). nih.gov By simulating the ligand-receptor complex in a solvated environment, MD can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. It provides a more realistic and accurate picture of the binding event, which is essential for validating docking results and for the affinity prediction of compounds like this compound.

Homology Modeling for Novel Target Prediction

In many cases, the experimental three-dimensional structure of a promising protein target has not been determined. Homology modeling is a computational technique that addresses this issue by building a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

For compounds like this compound, which may act on multiple targets, homology modeling is a key tool for expanding their therapeutic potential. nih.gov If a novel potential target is identified for which no crystal structure exists, a homology model can be generated. This model can then be used for virtual screening and molecular docking studies to predict whether the quinolinone derivative is likely to bind to this new target. This in silico approach allows researchers to explore new therapeutic avenues and generate hypotheses for further experimental validation, significantly broadening the scope of drug repurposing and novel target identification for the this compound scaffold. nih.gov

Conclusions and Future Directions in 4 Benzyloxy Quinolin 2 1h One Research

Emerging Research Avenues for Novel Derivatives

The development of novel derivatives of 4-(benzyloxy)quinolin-2(1H)-one is a key strategy to enhance its therapeutic efficacy and explore new biological activities. This involves chemical modifications at various positions of the quinolinone ring and the benzyloxy moiety.

Structural Modifications and SAR Studies: Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity. For N-(4-(benzyloxy)benzyl)-4-aminoquinolines, it has been observed that the presence of halogens, such as chlorine and fluorine, on the benzyloxy group can enhance antimycobacterial potency. nih.gov Similarly, for other quinolinone derivatives, the introduction of different substituents at various positions of the quinoline (B57606) ring has been shown to significantly impact their biological profiles, including anticancer and antiviral activities. nih.govnih.gov These findings provide a rationale for the systematic synthesis of new this compound derivatives with varied substituents to optimize their therapeutic properties.

Hybrid Molecule Design: A promising approach in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve a synergistic or multi-target effect. nih.govresearchgate.net This strategy could be applied to this compound by linking it to other known bioactive moieties. For example, combining the quinolinone core with fragments known to inhibit specific enzymes or receptors could lead to novel compounds with enhanced potency or a broader spectrum of activity. Research on quinoline-imidazolium hybrids and other hybrid structures has demonstrated the potential of this approach. nih.gov

Exploration of New Therapeutic Targets: While the primary focus has been on anticancer and antimycobacterial activities, the diverse biological profile of the quinolinone class suggests that derivatives of this compound could be active against other therapeutic targets. mdpi.com For instance, some quinolinone derivatives have shown potential as inhibitors of the Hsp90 protein folding machinery, which is a target in cancer therapy. nih.gov Investigating the activity of this compound derivatives against a wider range of biological targets could uncover new therapeutic applications.

Integration of Advanced Methodologies for Compound Optimization

The optimization of this compound as a therapeutic agent can be significantly accelerated by integrating advanced computational and synthetic methodologies.

Computational and In Silico Studies: Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding of small molecules to biological targets and for understanding their mechanism of action at a molecular level. nih.gov These in silico techniques can be used to screen virtual libraries of this compound derivatives against various protein targets, helping to prioritize the synthesis of the most promising candidates. nih.gov For example, computational studies have been used to investigate the potential of quinoline-based compounds as inhibitors of proteins involved in viral infections. nih.gov

Modern Synthetic Methodologies: Advances in synthetic organic chemistry offer efficient and versatile routes for the preparation of novel quinolinone derivatives. mdpi.com Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the quinoline scaffold. nih.gov For instance, the Liebeskind–Srogl cross-coupling reaction has been utilized for the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov The application of such advanced synthetic techniques will facilitate the rapid generation of diverse libraries of this compound analogs for biological evaluation.

常见问题

Q. What are the common synthetic routes for preparing 4-(benzyloxy)quinolin-2(1H)-one and its derivatives?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions at the 4-position of the quinolinone core. For example:

-

Step 1 : React 4-hydroxyquinolin-2(1H)-one with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 100–130°C .

-

Step 2 : Purify intermediates via flash chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization from DMF/ethanol .

-

Key Data : Yields range from 60–70% for analogous compounds (e.g., 4-(allyloxy)quinolin-2(1H)-one) .

Example Compound Yield (%) Purification Method Reference 4-(Allyloxy)quinolin-2(1H)-one 60 Ethyl acetate/hexane (2:1) 4-(4-Nitrophenoxy)quinolin-2(1H)-one 65 DMF recrystallization

Q. How are quinolinone derivatives purified and characterized in academic research?

- Methodological Answer :

- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. For polar derivatives, recrystallization from DMF or ethanol is effective .

- Characterization :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.5 ppm) .

- Mass Spectrometry (EI-MS) : Detect molecular ion peaks (e.g., m/z = 202 [M+H]⁺ for 4-(allyloxy) derivatives) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1660 cm⁻¹ and hydrogen-bonded OH/NH groups .

Q. What are the standard protocols for evaluating the biological activity of 4-substituted quinolinones?

- Methodological Answer :

- In vitro assays : Test compounds in enzyme inhibition (e.g., caspase-3) at 10–100 μM concentrations using fluorometric substrates .

- Cell-based assays : Assess antiproliferative activity (IC₅₀) against cancer cell lines (e.g., HepG2, MCF-7) via MTT assays .

- Dose-response curves : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of 4-substituted quinolinones?

- Methodological Answer :

- Strategy 1 : Use sterically hindered bases (e.g., DBU) to favor substitution at the 4-position over the 2-position .

- Strategy 2 : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for selective aryl/heteroaryl introduction .

- Case Study : 4-Chloroquinolin-2(1H)-one reacts preferentially with 4-aminobenzenethiol over other nucleophiles under basic conditions .

Q. What mechanisms underlie the bioactivity of this compound derivatives?

- Methodological Answer :

- Caspase-3 Inhibition : Derivatives with triazole linkers show IC₅₀ values <10 μM by binding to the enzyme’s active site (confirmed via molecular docking) .

- Antiproliferative Activity : Compounds with piperazine or morpholine substituents inhibit VEGFR-2 or EGFR/BRAFV600E pathways (e.g., IC₅₀ = 0.8–2.1 μM) .

- Structural Insights : Electron-withdrawing groups (e.g., -CF₃) enhance activity by improving target binding affinity .

Q. How do substituent variations impact the physicochemical and pharmacological properties of quinolinones?

- Methodological Answer :

- LogP Optimization : Benzyloxy groups increase lipophilicity (LogP >2.5), enhancing blood-brain barrier penetration .

- Solubility : Hydroxy or morpholine substituents improve aqueous solubility (e.g., >50 μg/mL in PBS) .

- Bioactivity Trends :

| Substituent | Activity (IC₅₀) | Target |

|---|---|---|

| Piperazine | 1.2 μM | VEGFR-2 |

| Morpholine | 0.8 μM | BRAFV600E |

Q. How can researchers resolve contradictions in biological data across studies?

- Methodological Answer :

- Control Experiments : Verify assay conditions (e.g., ATP concentrations in kinase assays) .

- Structural Confirmation : Re-characterize compounds (e.g., via X-ray crystallography) to rule out isomerism or impurities .

- Meta-Analysis : Compare data across analogs (e.g., 4-benzyloxy vs. 4-allyloxy derivatives) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.